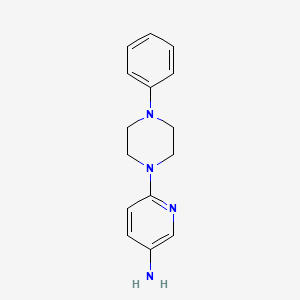

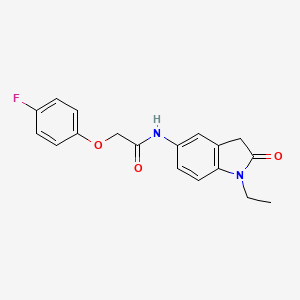

propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PDPB and has been extensively studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Estradiol and ERβ Agonists in Memory Enhancement

Estradiol benzoate and ERβ-selective agonists, including propyl pyrazole triol (PPT) and others, have been investigated for their effects on memory in ovariectomized rats. These compounds, through estrogenic interactions with ERβ, contribute to enhancements in recognition memory. Additionally, certain ERβ agonists were associated with alterations in monoamines in several brain areas, suggesting their potential for modulating cognitive functions through neurochemical pathways (Jacome et al., 2010).

Herbicidal Applications and Environmental Behavior

The synthesis and application of herbicidal compounds closely related to "propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate" have been explored, indicating their broad-spectrum herbicidal activity for weed control. Studies involving mono-labeled and dual-labeled derivatives of such compounds aid in understanding their metabolism, mode of action, and environmental fate, providing insights into their safe and effective use in agriculture (Yang et al., 2008).

Angiotensin II Receptor Antagonists for Hypertension

Research on pyrazole derivatives, including those with propyl groups and carboxylic acid functionalities, has demonstrated their efficacy as angiotensin II receptor antagonists. These compounds show promise in vitro and in vivo for treating hypertension, with certain structural modifications enhancing their affinity and oral activity. Such findings highlight their potential in developing new antihypertensive agents (Almansa et al., 1997).

Polymeric Modifications for Medical Applications

The modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to "propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate," has been investigated for medical applications. These modifications lead to polymers with enhanced thermal stability and significant biological activities, suggesting their utility in developing new materials for medical use (Aly & El-Mohdy, 2015).

Photoluminescent Properties for Liquid Crystal Displays

The synthesis and characterization of 1,3,4-oxadiazole derivatives, including those with structural similarities to "propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate," have shown their potential in liquid crystal displays (LCDs). These compounds exhibit cholesteric and nematic phases with wide mesomorphic temperature ranges and strong blue fluorescence emissions, indicating their applications in photoluminescent materials and LCD technologies (Han et al., 2010).

Wirkmechanismus

Target of Action

The primary target of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is tyrosinase , an enzyme that catalyzes the oxidation of phenols . Tyrosinase plays a crucial role in the production of melanin and other pigments from tyrosine by oxidation.

Mode of Action

This compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, L-Tyrosine and DL-DOPA . This inhibition disrupts the normal enzymatic process, leading to a decrease in the production of melanin and other pigments.

Result of Action

The primary molecular effect of this compound is the inhibition of tyrosinase activity , leading to a decrease in the production of melanin and other pigments . This could potentially lead to changes in skin pigmentation. At the cellular level, the decrease in melanin could affect the ability of cells to protect themselves against ultraviolet radiation.

Eigenschaften

IUPAC Name |

propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPJJPYSSBAAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331665 |

Source

|

| Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate | |

CAS RN |

879458-58-9 |

Source

|

| Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2399504.png)

![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2399505.png)

![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)

![1-[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2399509.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)

![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)